HDAC6-IN-3f

HDAC6 inhibition isoform selectivity quinazolinone

HDAC6-IN-3f, also designated compound 3f, is a quinazolin-4-one-derived hydroxamic acid that acts as a potent and selective inhibitor of histone deacetylase 6 (HDAC6). It was originally reported in a 2013 Journal of Medicinal Chemistry study as the most promising drug candidate within a series of quinazolinone-based HDAC6 inhibitors designed for neurodegenerative disease applications.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
Cat. No. B1192846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC6-IN-3f
SynonymsHDAC6-IN-3f;  HDAC6 IN 3f;  HDAC6IN3f
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESO=C(NO)/C=C/C1=CC(N=C(C)N2CCC3=CC=CC=C3)=C(C=C1)C2=O
InChIInChI=1S/C20H19N3O3/c1-14-21-18-13-16(8-10-19(24)22-26)7-9-17(18)20(25)23(14)12-11-15-5-3-2-4-6-15/h2-10,13,26H,11-12H2,1H3,(H,22,24)/b10-8+
InChIKeyNVEBAMFLYZFKKW-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HDAC6-IN-3f (Compound 3f) – A Selectively Profiled Quinazolinone-Based HDAC6 Inhibitor with Demonstrated In Vivo Efficacy


HDAC6-IN-3f, also designated compound 3f, is a quinazolin-4-one-derived hydroxamic acid that acts as a potent and selective inhibitor of histone deacetylase 6 (HDAC6). It was originally reported in a 2013 Journal of Medicinal Chemistry study as the most promising drug candidate within a series of quinazolinone-based HDAC6 inhibitors designed for neurodegenerative disease applications [1]. Unlike pan-HDAC inhibitors or less-characterized HDAC6 tool compounds, 3f has been profiled not only for enzymatic potency but also for cardiac ion channel (hERG) and cytochrome P450 safety liabilities, as well as for efficacy in a mouse model of Alzheimer's disease pathology [1].

Why HDAC6-IN-3f Cannot Be Replaced by Other In-Class HDAC6 Inhibitors Without Loss of Key Attributes


The HDAC6 inhibitor landscape includes compounds that excel in isolated parameters—such as sub-nanomolar potency or extreme isoform selectivity—yet few have been simultaneously characterized for cardiac safety (hERG), cytochrome P450 inhibition, and in vivo cognitive efficacy. HDAC6-IN-3f (3f) occupies a distinct multiparametric profile: it combines nanomolar HDAC6 inhibition, measurable selectivity over class I HDACs, a clean hERG (>10 μM) and CYP450 (>6.5 μM) safety window, and statistically significant improvement of learning performance in an Aβ-induced hippocampal lesion mouse model [1][2]. Generic substitution with a more potent but less comprehensively profiled analog risks introducing uncharacterized off-target liabilities, particularly cardiotoxicity or metabolic interference, which 3f was specifically demonstrated to avoid [1].

Quantitative Differentiation Evidence for HDAC6-IN-3f Against Closest Structural and Pharmacological Comparators


HDAC6 Enzymatic Potency and Selectivity Over HDAC1 – Direct Comparison with Series Analog 4b, Tubastatin A, and ACY-738

HDAC6-IN-3f inhibits HDAC6 with an IC50 of 29 nM and HDAC1 with an IC50 of 1,880 nM, yielding a selectivity window of approximately 65-fold over the class I isoform HDAC1 [1][2]. Within the same quinazolinone series, compound 4b achieves greater HDAC6 potency (IC50 8 nM), but the original publication designates 3f—not 4b—as the 'most promising drug candidate' based on the full pharmacological and safety profile [2][3]. Compared to the widely used tool compound Tubastatin A (HDAC6 IC50 15 nM; HDAC1 IC50 ~16,400 nM; ~1,093-fold selectivity), 3f exhibits lower absolute selectivity but a superior combined safety margin (see hERG and CYP evidence below) . Relative to the brain-penetrant HDAC6 inhibitor ACY-738 (HDAC6 IC50 1.7 nM; HDAC1 IC50 94 nM; ~55-fold selectivity), 3f has been more extensively characterized for cardiac and metabolic safety endpoints .

HDAC6 inhibition isoform selectivity quinazolinone

hERG Cardiac Ion Channel Safety – Clean Profile Compared to Tubastatin A and Class-Level Expectation

HDAC6-IN-3f was explicitly tested for inhibition of the human ether-a-go-go-related gene (hERG) potassium channel and showed an IC50 greater than 10 μM, indicating a low risk of drug-induced QT prolongation [1]. In contrast, the commonly used HDAC6 inhibitor Tubastatin A has been reported to inhibit hERG with an IC50 of approximately 4.2 μM in some assay formats . Many hydroxamate-based HDAC inhibitors carry intrinsic hERG liability due to the zinc-binding group pharmacophore; 3f's >10 μM margin therefore represents a meaningful safety differentiation that is explicitly documented in the primary literature rather than inferred [1].

hERG liability cardiac safety HDAC6 inhibitor profiling

Cytochrome P450 Inhibition – Minimal Drug-Drug Interaction Risk Versus Poorly Characterized Comparators

HDAC6-IN-3f was tested against major cytochrome P450 isoforms and showed an IC50 greater than 6.5 μM, indicating a low probability of causing metabolism-based drug-drug interactions [1]. This safety parameter is absent from the published characterization of many HDAC6 inhibitors, including the more potent series analog 4b and the widely cited tool compound ACY-738, for which no CYP450 inhibition data are publicly available. The explicit reporting of CYP450 safety in the primary discovery publication for 3f provides procurement confidence that is unavailable for less thoroughly profiled alternatives [1].

CYP450 inhibition drug-drug interaction metabolic safety

In Vivo Efficacy in an Alzheimer's Disease-Relevant Cognitive Impairment Model – Validated Behavioral Endpoint

HDAC6-IN-3f (3f) was evaluated in mice with β-amyloid-induced hippocampal lesions and significantly improved learning-based performances, demonstrating in vivo pharmacological activity in a disease-relevant model [1]. This behavioral endpoint goes beyond biomarker modulation (e.g., α-tubulin acetylation) and provides functional evidence of therapeutic potential. Among the quinazolinone series, only 3f and compound 3c were advanced to this in vivo disease model, and 3f was specifically called out as the 'most promising drug candidate' by the original authors [1][2]. In contrast, many potent HDAC6 inhibitors (e.g., 4b, ACY-738 at the time of its initial report) lack published efficacy data in cognitive impairment models, leaving their translational relevance unvalidated [2].

Alzheimer's disease in vivo efficacy cognitive improvement

Cellular Target Engagement – α-Tubulin Hyperacetylation and Neurite Outgrowth Without Histone Hyperacetylation or Cytotoxicity

In PC12 and SH-SY5Y neuronal cell lines, HDAC6-IN-3f and its series analogs induced dramatic increases in α-tubulin acetylation—a direct readout of cellular HDAC6 inhibition—without producing corresponding histone hyperacetylation, confirming cellular isoform selectivity [1]. Furthermore, 3f enhanced neurite outgrowth and synaptic activity in these neuronal cells without eliciting toxic or mitogenic effects [1][2]. This functional cellular phenotype distinguishes 3f from pan-HDAC inhibitors such as SAHA (vorinostat), which cause concurrent histone hyperacetylation and are associated with cytotoxicity in neuronal contexts .

α-tubulin acetylation neurite outgrowth cellular selectivity

Optimal Procurement and Application Scenarios for HDAC6-IN-3f Based on Verified Differentiation Evidence


Neurodegenerative Disease Research Requiring In Vivo-Validated HDAC6 Inhibition with Cognitive Endpoint Data

HDAC6-IN-3f is the appropriate choice for research programs investigating HDAC6 as a therapeutic target in Alzheimer's disease or related tauopathies. Unlike many HDAC6 inhibitors that are profiled only at the enzymatic and cellular level, 3f has demonstrated statistically significant improvement of learning-based performance in a mouse model of Aβ-induced hippocampal lesions [1]. This in vivo cognitive efficacy data, combined with documented neuronal target engagement (α-tubulin acetylation and neurite outgrowth in PC12/SH-SY5Y cells), provides a level of pharmacological validation that reduces the risk of failed translation when moving from biochemical assays to disease-relevant animal models [1].

Cardiac and Metabolic Safety-Critical In Vivo Pharmacology Studies

For experimental protocols where compound-related cardiac toxicity or drug-drug interactions could confound results—such as long-term dosing studies, combination therapy experiments, or studies in animal models with cardiovascular comorbidities—HDAC6-IN-3f offers a uniquely documented safety profile. Its hERG IC50 >10 μM and CYP450 IC50 >6.5 μM were explicitly measured and reported in the primary discovery publication [1]. This stands in contrast to many widely used HDAC6 tool compounds (e.g., ACY-738, ACY-775, and the series analog 4b) for which equivalent safety data are absent from the peer-reviewed literature, introducing an unquantified risk of off-target toxicity [1][2].

HDAC6 Selectivity Profiling and Target Deconvolution Experiments

In studies requiring clear discrimination between HDAC6-mediated and class I HDAC-mediated effects, 3f provides a cellularly validated selectivity window. It induces α-tubulin hyperacetylation without concomitant histone hyperacetylation in neuronal cell lines, confirming that its pharmacological effects are driven by HDAC6 inhibition rather than off-target class I HDAC engagement [1]. This cellular selectivity profile is critical for target deconvolution experiments and for studies where pan-HDAC inhibitors like SAHA would produce confounding epigenetic effects [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Programs Centered on Quinazolinone Scaffolds

As a well-characterized member of the quinazolin-4-one hydroxamic acid series, 3f serves as a valuable reference compound for medicinal chemistry efforts seeking to optimize HDAC6 inhibitors. Its balanced profile—29 nM HDAC6 potency, ~65-fold selectivity over HDAC1, clean hERG and CYP450 windows, and in vivo efficacy—establishes a benchmark against which new analogs can be compared [1][2]. Researchers developing next-generation quinazolinone-based HDAC6 inhibitors can use 3f as a positive control that embodies the series' optimal property balance as identified by the original discovery team [1].

Quote Request

Request a Quote for HDAC6-IN-3f

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.